2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Description
2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid is a thiazole-based compound characterized by a phenoxyphenyl substituent at the 2-position of the thiazole ring and an acetic acid moiety at the 4-position. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic phenoxy group and acidity from the carboxylic acid functional group.
Properties
IUPAC Name |
2-[2-(4-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c19-16(20)10-13-11-22-17(18-13)12-6-8-15(9-7-12)21-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRBMZSXNNJSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=CS3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 4-phenoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by subsequent reactions to introduce the acetic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has indicated that thiazole derivatives, including 2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid, exhibit significant anticancer activities. These compounds have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth and proliferation. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for further development as anticancer agents .
Antioxidant Activity
The antioxidant properties of thiazole derivatives are also noteworthy. They have been studied for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
In addition to their anticancer and antioxidant properties, thiazole derivatives have shown potential anti-inflammatory effects. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer efficacy of thiazole derivatives on various cancer cell lines. The results demonstrated that 2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid significantly inhibited cell proliferation in breast cancer cells through apoptosis induction mechanisms. The compound was found to downregulate key survival pathways, leading to increased cancer cell death .
Case Study 2: Antioxidant Evaluation
Another research article evaluated the antioxidant capacity of several thiazole derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The study concluded that 2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid .
Mechanism of Action
The exact mechanism of action of 2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiazole ring can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table highlights critical structural and functional variations among analogs:
*Molecular weights estimated from molecular formulas in evidence.
Impact of Substituents on Properties
Hydroxyphenyl () and methoxyphenylamino () substituents introduce polarity, improving solubility but shortening metabolic half-life .
Electronic Effects :
- Fluorine () and trifluoromethyl () groups are electron-withdrawing, stabilizing the thiazole ring and enhancing resistance to oxidative metabolism .
- Sulfonyl () and chloro () substituents further modulate electronic density, affecting binding interactions with biological targets .
Thiophene-containing analogs () may exhibit altered target specificity due to differences in aromatic stacking interactions .
Biological Activity
2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid (CAS No. 938141-38-9) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a thiazole ring, which is known to participate in various biochemical interactions, potentially influencing enzyme activity and cellular signaling pathways. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
The chemical structure of 2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C17H13NO3S |
| Molecular Weight | 313.35 g/mol |
| InChI Key | KMRBMZSXNNJSPY-UHFFFAOYSA-N |
Biological Activities
Research indicates that 2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives often possess significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and other pathogenic microorganisms .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. A series of substituted phenoxyphenylacetic acids were shown to have anti-inflammatory activity in preclinical models, suggesting that similar derivatives may also exhibit these effects .
- Anticancer Properties : Preliminary studies suggest that the compound may interact with specific molecular targets involved in cancer progression. The thiazole ring is known to influence cellular pathways that could be beneficial in cancer therapy .
The exact mechanism of action for 2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid remains to be fully elucidated. However, it is believed to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial resistance mechanisms.
- Receptor Binding : It might also bind to receptors that modulate cellular signaling pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives similar to 2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid:
- Antimicrobial Efficacy : A study reported that thiazole derivatives exhibited potent antibacterial activity against E. coli and S. aureus, with some compounds showing lower minimum inhibitory concentrations than standard antibiotics like ampicillin .
- Anti-inflammatory Screening : A series of substituted phenoxyphenylacetic acids were synthesized and screened for anti-inflammatory activity using the adjuvant arthritis model. Results indicated significant reductions in inflammation markers compared to control groups .
- Cytotoxicity Assessment : Research evaluating the cytotoxicity of thiazole derivatives against human liver cell lines (HepG2) revealed low toxicity levels, indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
